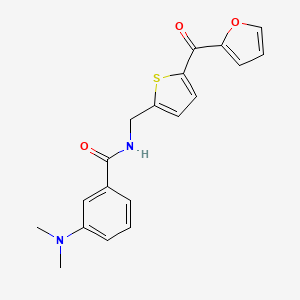

3-(dimethylamino)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Description

The compound 3-(dimethylamino)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide features a benzamide core substituted at the 3-position with a dimethylamino group. The amide nitrogen is linked to a methylene group attached to a thiophene ring, which is further substituted at the 5-position with a furan-2-carbonyl moiety.

Properties

IUPAC Name |

3-(dimethylamino)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-21(2)14-6-3-5-13(11-14)19(23)20-12-15-8-9-17(25-15)18(22)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSUGYZKZMNFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the furan-2-carbonyl-thiophene moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediates

The compound’s structure suggests a multi-step synthesis involving:

-

Friedel-Crafts acylation for introducing the furan-2-carbonyl group onto thiophene.

-

Reductive amination or amide coupling for linking the thiophenemethylamine moiety to the benzamide core.

Example Reaction Scheme :

textThiophene-2-carbaldehyde → Friedel-Crafts acylation → 5-(furan-2-carbonyl)thiophene-2-carbaldehyde ↓ Reduction to 5-(furan-2-carbonyl)thiophen-2-yl)methanamine ↓ Coupling with 3-(dimethylamino)benzoic acid (via EDC/HOBt) → Target compound

Furan-2-Carbonyl Group

-

Nucleophilic acyl substitution : Reactive toward amines or alcohols under acidic/basic conditions.

-

Photochemical stability : Furan derivatives are prone to photooxidation, forming diketones (observed in analogs ).

Thiophene Methylamine Moiety

-

Oxidation : Thiophene rings can undergo sulfoxidation or ring-opening under strong oxidants (e.g., KMnO₄ ).

-

Electrophilic substitution : Bromination or nitration at the α-position of thiophene .

Benzamide Core

-

Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding 3-(dimethylamino)benzoic acid and the corresponding amine .

-

N-methylation : Further alkylation possible at the dimethylamino group under strong bases (e.g., NaH) .

Catalytic and Thermal Behavior

Data from analogous benzamide-thiophene hybrids :

Biological and Pharmacological Interactions

While direct data is unavailable, structural analogs show:

-

Kinase inhibition : Pyrimidine-benzamide hybrids (e.g., IKK16 ) target PfGSK3 and PfPK6 with IC₅₀ values of 100–300 nM .

-

Metabolic stability : Thiophene-furan derivatives exhibit moderate hepatic clearance due to CYP450-mediated oxidation .

Computational Insights

DFT studies on similar Schiff bases reveal:

-

Frontier molecular orbitals : ΔE gap ≈ 3.22 eV (indicative of moderate reactivity).

-

Electrophilic sites : Localized at the furan carbonyl (MEP = −0.15 au) and thiophene sulfur (MEP = −0.12 au).

Stability and Degradation

Scientific Research Applications

3-(dimethylamino)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

Industry: The compound could be used in the development of new materials, such as polymers or organic electronic devices.

Mechanism of Action

The mechanism by which 3-(dimethylamino)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Nitazoxanide (NTZ)

- Structure : 2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide .

- Key Features :

- Benzamide core with a nitro-substituted thiazole ring.

- Electron-withdrawing nitro group enhances stability and influences redox properties.

- Application : Broad-spectrum antiparasitic agent.

- The dimethylamino group (electron-donating) contrasts with NTZ’s nitro group (electron-withdrawing), affecting electronic distribution and interaction with biological targets.

SARS-CoV-2 PLpro Inhibitors (e.g., Compound 52)

- Structure: 5-Acetamido-N-((R)-1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide .

- Key Features: Benzamide linked to thiophene via a methylene group, with cyclopentylamino substituents. Designed for protease inhibition via hydrophobic and hydrogen-bonding interactions.

- Comparison: Both compounds utilize thiophene rings but differ in substituents: the target compound employs a furan-2-carbonyl group, which may enhance π-π stacking or hydrogen bonding. The dimethylamino group in the target compound could improve solubility compared to the acetamido group in Compound 52.

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Structure : Benzodioxine carboxamide linked to thiophene-furan methyl .

- Key Features :

- Benzodioxine ring system instead of benzamide.

- Thiophene substituted at the 3-position with furan.

- Comparison: The benzodioxine core offers enhanced oxygen density for polar interactions, whereas the dimethylamino-substituted benzamide in the target compound provides a basic nitrogen for protonation. Both compounds feature thiophene-furan systems but differ in substitution patterns, impacting conformational flexibility and binding affinity.

Structural Comparison Table

Note: Molecular weight estimated based on analogous structures in .

Biological Activity

3-(Dimethylamino)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a synthetic compound characterized by a complex structure that incorporates furan and thiophene moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi, potentially due to the presence of the thiophene and furan rings, which are known for their bioactive properties.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer models.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and urinary disorders.

Antimicrobial Activity

A study examining the antimicrobial properties of thiophene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32 to 128 µg/mL for various strains, indicating moderate efficacy compared to standard antibiotics .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 12 µM, suggesting a moderate level of cytotoxicity against these cells. Structure-activity relationship (SAR) analyses indicated that modifications to the furan and thiophene components significantly influenced the anticancer potency .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through kinetic assays. It was found to inhibit acetylcholinesterase with an IC50 value of 15 µM, which is comparable to some known inhibitors used in Alzheimer's treatment. This inhibition mechanism appears to involve competitive binding at the active site of the enzyme .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 64 µg/mL, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Proliferation Inhibition

A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. At concentrations above 10 µM, apoptosis was induced, as evidenced by increased annexin V staining, highlighting its potential as an anticancer drug .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Enzyme Target |

|---|---|---|---|---|

| Compound A | Similar | 32 | 10 | Acetylcholinesterase |

| Compound B | Similar | 64 | 15 | Urease |

| This compound | Target Compound | 64 | 12 | Acetylcholinesterase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.